molecular formula C10H14O2 B13417206 (2E,4E)-3,7-Dimethylocta-2,4,6-trienoic Acid

(2E,4E)-3,7-Dimethylocta-2,4,6-trienoic Acid

Cat. No.: B13417206
M. Wt: 166.22 g/mol
InChI Key: MCGLCWJFRQHBEQ-ADIUVMHLSA-N
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Description

(2E,4E)-3,7-Dimethylocta-2,4,6-trienoic Acid is an organic compound with a unique structure characterized by multiple conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-3,7-Dimethylocta-2,4,6-trienoic Acid typically involves the use of starting materials such as isoprene and acrolein. The reaction proceeds through a series of steps, including aldol condensation and subsequent dehydration to form the conjugated triene system. The reaction conditions often require the use of strong bases like sodium hydroxide and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as palladium on carbon may be employed to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-3,7-Dimethylocta-2,4,6-trienoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents like potassium permanganate or osmium tetroxide.

    Reduction: Reduction reactions can convert the compound into saturated carboxylic acids using hydrogenation catalysts such as palladium or platinum.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas in the presence of palladium on carbon catalyst under high pressure.

    Substitution: Nucleophiles such as amines or alcohols in the presence of acid catalysts.

Major Products Formed

    Oxidation: Epoxides, diols.

    Reduction: Saturated carboxylic acids.

    Substitution: Amides, esters.

Scientific Research Applications

(2E,4E)-3,7-Dimethylocta-2,4,6-trienoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological pathways and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E,4E)-3,7-Dimethylocta-2,4,6-trienoic Acid involves its interaction with specific molecular targets and pathways. The compound’s conjugated double bonds allow it to participate in electron transfer reactions, which can modulate various biochemical processes. It may act as an inhibitor or activator of enzymes involved in metabolic pathways, thereby exerting its effects on cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (2E,4E)-Hexa-2,4-dienoic Acid: Another unsaturated carboxylic acid with similar conjugated double bonds.

    (2E,4E)-3,7-Dimethylocta-2,4-diene: A related compound with a similar structure but lacking the carboxyl group.

Uniqueness

(2E,4E)-3,7-Dimethylocta-2,4,6-trienoic Acid is unique due to its specific arrangement of conjugated double bonds and the presence of a carboxyl group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(2E,4E)-3,7-dimethylocta-2,4,6-trienoic acid

InChI

InChI=1S/C10H14O2/c1-8(2)5-4-6-9(3)7-10(11)12/h4-7H,1-3H3,(H,11,12)/b6-4+,9-7+

InChI Key

MCGLCWJFRQHBEQ-ADIUVMHLSA-N

Isomeric SMILES

CC(=C/C=C/C(=C/C(=O)O)/C)C

Canonical SMILES

CC(=CC=CC(=CC(=O)O)C)C

Origin of Product

United States

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